4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid
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Overview
Description
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an amino group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-methoxy-5-methylaniline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(2-Hydroxy-5-methylphenyl)amino]butanoic acid.
Reduction: Formation of 4-[(2-Methoxy-5-methylphenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenyl)amino]butanoic acid
- 4-[(2-Methylphenyl)amino]butanoic acid
- 4-[(2-Hydroxy-5-methylphenyl)amino]butanoic acid
Uniqueness
4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study .
Properties
IUPAC Name |
4-(2-methoxy-5-methylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-5-6-11(16-2)10(8-9)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKYUHWSSWCMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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